4-Hydroxy Nisoldipine 4-Hydroxy Nisoldipine
Brand Name: Vulcanchem
CAS No.: 106685-70-5
VCID: VC20748728
InChI: InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol

4-Hydroxy Nisoldipine

CAS No.: 106685-70-5

Cat. No.: VC20748728

Molecular Formula: C20H24N2O7

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy Nisoldipine - 106685-70-5

CAS No. 106685-70-5
Molecular Formula C20H24N2O7
Molecular Weight 404.4 g/mol
IUPAC Name 5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3
Standard InChI Key MOZPKZYMNVFLSU-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Chemical Properties and Structure

4-Hydroxy Nisoldipine maintains the core 1,4-dihydropyridine framework characteristic of its parent compound with the addition of a hydroxyl group at a specific position. The molecular formula of 4-Hydroxy Nisoldipine is C20H24N2O7 with a molecular weight of approximately 410.4 g/mol. The structure includes several key functional groups that contribute to its pharmacological properties, including the dihydropyridine ring, nitrophenyl group, and ester moieties, along with the defining hydroxyl group that distinguishes it from Nisoldipine.

Table 1: Chemical Properties of 4-Hydroxy Nisoldipine

PropertyValueReference
Molecular FormulaC20H24N2O7
Molecular Weight410.4 g/mol
Structural Class1,4-dihydropyridine derivative
Functional GroupsHydroxyl, nitro, ester, dihydropyridine
Pharmacological Activity~10% of Nisoldipine activity

The IUPAC name for a similar compound (the deuterated form) suggests that 4-Hydroxy Nisoldipine's structure corresponds to "3-O-methyl 5-O-[2-hydroxy-2-methylpropyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate", with the standard form having hydrogen instead of deuterium atoms at specified positions.

Mechanism of Action

The mechanism of action of 4-Hydroxy Nisoldipine is presumed to be similar to that of Nisoldipine, though with reduced potency. Like other dihydropyridine calcium channel blockers, 4-Hydroxy Nisoldipine likely functions by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Table 3: Mechanism of Action Elements

Mechanism ComponentDescriptionPhysiological EffectReference
Calcium Channel InteractionStabilization of L-type calcium channels in inactive statePrevents calcium influx into smooth muscle cells
Vascular Smooth Muscle EffectInhibition of calcium-dependent contractionVasodilation
Hemodynamic ConsequencesDecreased vascular resistanceReduced blood pressure
Coronary EffectsDilation of coronary arteriesIncreased myocardial oxygen delivery
Afterload ReductionDecreased resistance to ventricular ejectionImproved cardiac output, reduced cardiac workload

Research Applications

The study of 4-Hydroxy Nisoldipine, particularly through its deuterated analog 4-Hydroxy Nisoldipine-d6, has significant research applications. Deuterated compounds are valuable tools in pharmacokinetic and metabolic studies, as they allow precise tracking of metabolites in biological systems.

Table 5: Research Applications of 4-Hydroxy Nisoldipine

ApplicationDescriptionSignificanceReference
Metabolic Pathway StudiesIdentification and quantification of Nisoldipine metabolitesUnderstanding drug elimination pathways
Pharmacokinetic AnalysisInvestigation of absorption, distribution, metabolism, and excretionOptimizing dosing regimens
Analytical StandardUse as reference compound in analytical methodsAccurate quantification in biological samples
Structure-Activity RelationshipComparison of activity between parent and metaboliteDrug development insights
Stereoselective MetabolismInvestigation of enantiomer-specific metabolismUnderstanding pharmacological differences between stereoisomers

The synthesis of 4-Hydroxy Nisoldipine-d6 typically involves replacing hydrogen atoms with deuterium isotopes, which can significantly alter its physicochemical properties and biological behavior compared to the non-deuterated form. This makes it particularly valuable for distinguishing the metabolite from endogenous compounds in complex biological matrices.

Comparative Analysis with Related Compounds

4-Hydroxy Nisoldipine can be compared to other dihydropyridine calcium channel blockers and their metabolites to better understand its unique properties and role in Nisoldipine therapy.

Table 6: Comparison with Related Calcium Channel Blockers

CompoundStructural RelationshipMetabolic PropertiesPharmacological DifferencesReference
NisoldipineParent compoundUndergoes hydroxylation to form 4-Hydroxy Nisoldipine10x more potent than 4-Hydroxy Nisoldipine
m-NisoldipineRelated dihydropyridineShows stereoselective metabolism with (+) enantiomer more stableDifferent substitution pattern
NicardipineRelated dihydropyridineSimilar mechanism of actionDifferent metabolic pathway and substitution pattern
Other Nisoldipine MetabolitesShare common parentVarious modifications including oxidation and ester hydrolysisDifferent activities and concentrations

Like other dihydropyridines, the metabolism of compounds related to 4-Hydroxy Nisoldipine typically involves dehydrogenation, oxidation, and ester hydrolysis . The CYP3A subfamily of enzymes appears to play a predominant role in the metabolism of these compounds, as demonstrated by inhibition studies with selective cytochrome P450 inhibitors .

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